4-Chloro-6-ethoxyquinoline
Overview
Description
4-Chloro-6-ethoxyquinoline: is a halogenated heterocyclic compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol . It is a derivative of quinoline, characterized by the presence of a chlorine atom at the 4th position and an ethoxy group at the 6th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethoxyquinoline can be achieved through several methods, including:
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, making it more efficient and environmentally friendly. The reaction typically involves the condensation of appropriate starting materials under microwave conditions.
Classical Methods: Traditional synthetic techniques such as the Skraup, Doebner, and Pfitzinger reactions can also be employed. These methods often require high temperatures and specific catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial methods often optimize reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions produce quinoline N-oxides and dihydroquinolines, respectively .
Scientific Research Applications
4-Chloro-6-ethoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound is investigated for its properties in the development of novel materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethoxyquinoline involves its interaction with specific molecular targets. The chlorine atom and ethoxy group play crucial roles in its binding affinity and activity . The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-6-ethoxyquinoline can be compared with other quinoline derivatives such as:
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the ethoxy group at the 6th position in this compound makes it unique and influences its reactivity and applications .
Properties
IUPAC Name |
4-chloro-6-ethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAFNRLXFGANJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=CN=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589064 | |
Record name | 4-Chloro-6-ethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103862-63-1 | |
Record name | 4-Chloro-6-ethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103862-63-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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